

The Discovery and Development of (R)-Odafosfamide: A Technical Guide

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Compound of Interest

Compound Name: (R)-Odafosfamide

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(R)-Odafosfamide (OBI-3424) is an investigational first-in-class small-molecule prodrug designed as a targeted therapy for cancers overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3). Its selective activation in tumor cells represents a promising strategy to enhance anti-cancer efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **(R)-Odafosfamide**, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

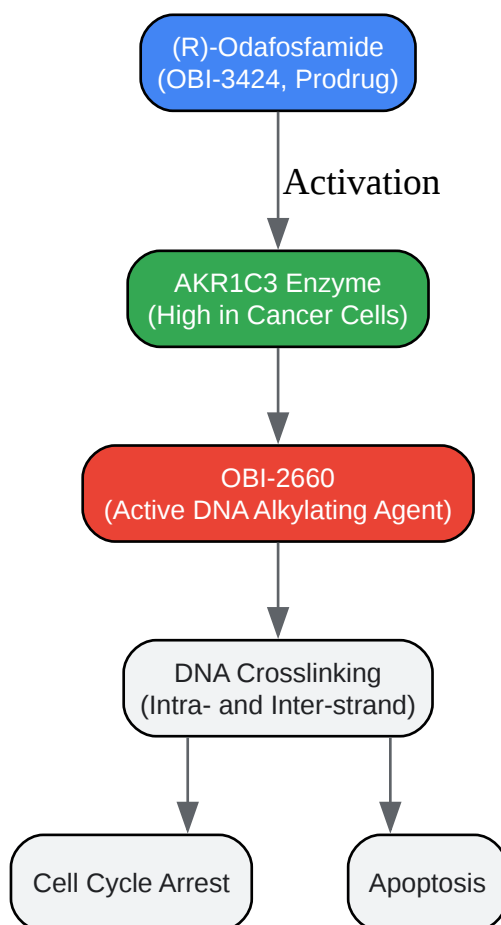
(R)-Odafosfamide was developed as a next-generation DNA alkylating agent with a tumor-selective activation mechanism. Traditional alkylating agents, such as cyclophosphamide and ifosfamide, are mainstays in chemotherapy but are associated with significant off-target toxicities due to their non-selective activation, primarily by hepatic cytochrome P450 enzymes. [1]

The discovery of **(R)-Odafosfamide** was centered on exploiting the differential expression of AKR1C3 in various cancers. AKR1C3 is a member of the aldo-keto reductase superfamily and is overexpressed in a range of treatment-resistant solid and hematological malignancies, including hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL). [2] This overexpression provided a clear therapeutic window for a prodrug that could be selectively activated by AKR1C3. The molecule was

designed to be inert until it encounters AKR1C3 in cancer cells, at which point it is converted into a potent DNA-alkylating agent.[3]

Mechanism of Action

(R)-Odafosfamide is a prodrug that, in the presence of the cofactor NADPH, is selectively reduced by AKR1C3. This enzymatic reduction yields an unstable intermediate that spontaneously hydrolyzes to form the active cytotoxic agent, OBI-2660. OBI-2660 is a potent bis-alkylating agent that forms both intra- and inter-strand DNA crosslinks. These DNA adducts block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] The selective activation of **(R)-Odafosfamide** within AKR1C3-expressing tumor cells leads to a localized cytotoxic effect, thereby sparing normal tissues with low or no AKR1C3 expression.[3]



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Mechanism of **(R)-Odafosfamide** activation and action.

Preclinical Development

The preclinical development of **(R)-Odafosfamide** involved extensive in vitro and in vivo studies to characterize its efficacy, selectivity, pharmacokinetics, and safety profile.

In Vitro Studies

Cytotoxicity Assays: The anti-proliferative activity of **(R)-Odafosfamide** was evaluated across a panel of human cancer cell lines with varying levels of AKR1C3 expression. A strong correlation was observed between high AKR1C3 expression and sensitivity to **(R)-Odafosfamide**.^[5] For instance, potent cytotoxicity was demonstrated in the H460 lung cancer cell line and in cell lines derived from T-ALL with high AKR1C3 expression, with IC50 values in the low nanomolar range.^[6] In contrast, cell lines with low AKR1C3 expression were significantly less sensitive.^[5]

Table 1: In Vitro Cytotoxicity of **(R)-Odafosfamide**

Cell Line/Model	Cancer Type	AKR1C3 Expression	IC50 (nM)	Reference
H460	Lung Cancer	High	4.0	^[6]
T-ALL PDXs (median)	T-Cell Acute Lymphoblastic Leukemia	High	9.7	^[6]
B-ALL PDXs (median)	B-Cell Acute Lymphoblastic Leukemia	Low	60.3	^[6]
ETP-ALL PDXs (median)	Early T-Cell Precursor ALL	Moderate	31.5	^[6]

PDXs: Patient-Derived Xenografts

In Vivo Studies

Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of **(R)-Odafosfamide** was assessed in various PDX models, which are considered more clinically relevant than traditional cell line-derived xenografts. In T-ALL PDX models, treatment with **(R)-Odafosfamide** at doses

ranging from 0.5 to 2.5 mg/kg administered intraperitoneally once weekly for three weeks resulted in significant prolongation of event-free survival and, in some cases, tumor regression. [3][6] The anti-tumor activity in these models was also shown to be dependent on AKR1C3 expression.[3]

Table 2: In Vivo Efficacy of **(R)-Odafosfamide** in T-ALL PDX Models

PDX Model	Treatment Schedule	Outcome	Reference
T-ALL	0.5-2.5 mg/kg, i.p., once weekly for 3 weeks	Significant prolongation of event-free survival	[6]
T-ALL	2.5 mg/kg, i.p., once weekly for 3 weeks	Substantial and prolonged disease regression	[5]

Pharmacokinetics and Toxicology: Pharmacokinetic studies in mice and non-human primates were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of **(R)-Odafosfamide**. [3] These studies helped to establish a therapeutic window and inform dosing schedules for clinical trials. Toxicology studies in preclinical models identified dose-dependent, non-cumulative thrombocytopenia and anemia as the primary dose-limiting toxicities.[7]

Clinical Development

(R)-Odafosfamide has been evaluated in Phase 1 and Phase 2 clinical trials for both solid and hematological malignancies.

Phase 1/2 Trial in Solid Tumors (NCT03592264)

A first-in-human, Phase 1/2 dose-escalation and expansion study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **(R)-Odafosfamide** in patients with advanced or metastatic solid tumors.

Study Design: The trial employed a "3+3" dose-escalation design with two different dosing schedules:

- Schedule A: Days 1 and 8 of a 21-day cycle.
- Schedule B: Day 1 of a 21-day cycle.

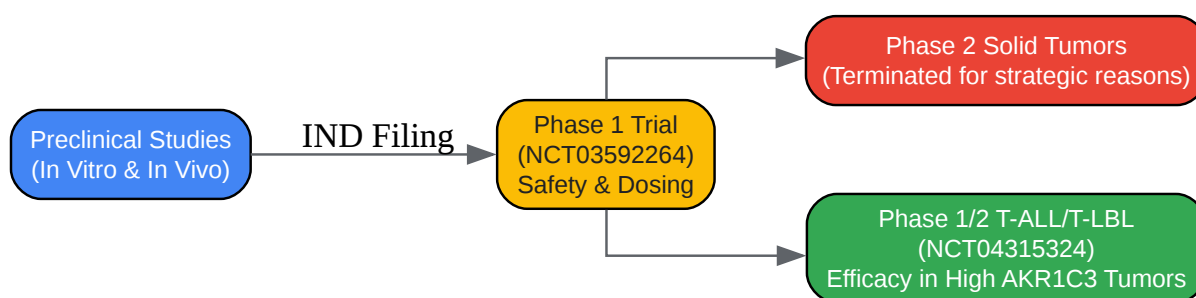
Results:

- The Maximum Tolerated Dose (MTD) for Schedule A was determined to be 8 mg/m².
- For Schedule B, the MTD was not reached at the maximum tested dose of 14 mg/m², and the Recommended Phase 2 Dose (RP2D) was established at 12 mg/m².
- The most common treatment-related adverse events were anemia and thrombocytopenia.
- Pharmacokinetic analysis showed that **(R)-Odafosfamide** exhibited linear pharmacokinetics with minimal accumulation upon repeated dosing.
- The best confirmed response was stable disease in 54% of patients.

This trial was terminated in March 2024 due to a strategic portfolio review by the sponsoring company, OBI Pharma, Inc., to allocate resources to other priority projects, and not due to safety concerns.[8]

Phase 1/2 Trial in T-ALL/T-LBL (NCT04315324)

A Phase 1/2 clinical trial is currently evaluating the safety and efficacy of **(R)-Odafosfamide** in patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) or T-cell lymphoblastic lymphoma (T-LBL).[9] This study is based on the strong preclinical rationale for targeting T-ALL due to its high AKR1C3 expression.[3]



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Clinical development workflow for **(R)-Odafosfamide**.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of **(R)-Odafosfamide** is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Plating:** Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with serial dilutions of **(R)-Odafosfamide** and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Patient-Derived Xenograft (PDX) Model

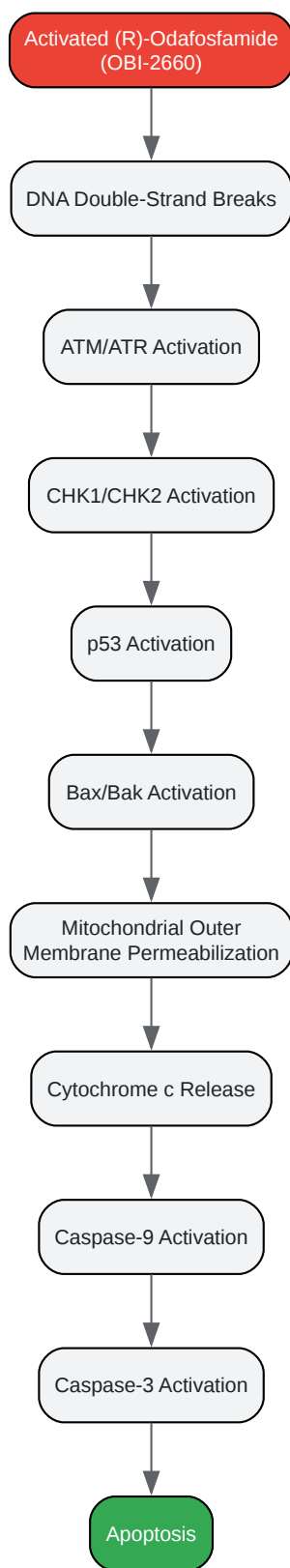
The following is a general protocol for establishing and utilizing a T-ALL PDX model.

- **Tumor Implantation:** Obtain fresh tumor tissue from a consenting T-ALL patient and implant small fragments subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth by regular palpation and caliper measurements.
- **Passaging:** Once the tumors reach a specified size, they can be harvested and passaged into subsequent cohorts of mice for expansion.
- **Treatment Study:** When tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **(R)-Odafosfamide** at the desired dose and schedule (e.g., intraperitoneal injection).
- **Efficacy Assessment:** Monitor tumor volume and the overall health of the mice. The primary endpoint is often event-free survival, defined as the time for the tumor to reach a specific volume or for the mouse to require euthanasia due to tumor burden.
- **Pharmacodynamic and Biomarker Analysis:** At the end of the study, tumors and other tissues can be collected for analysis of biomarkers, such as DNA damage markers (e.g., γ H2AX) and apoptotic markers (e.g., cleaved caspase-3), by methods like western blotting or immunohistochemistry.

Signaling Pathways

The DNA cross-linking induced by the active metabolite of **(R)-Odafosfamide** triggers the DNA Damage Response (DDR) pathway. This leads to the activation of sensor proteins such as ATM and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2.^[4] This signaling cascade ultimately results in the activation of p53 and other pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway.^[4] Key executioner caspases, such as

caspase-3, are cleaved and activated, leading to the characteristic morphological and biochemical changes of apoptosis.



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DNA damage and apoptotic signaling pathway induced by **(R)-Odafosfamide**.

Conclusion

(R)-Odafosfamide is a rationally designed, AKR1C3-activated prodrug that has demonstrated promising preclinical activity, particularly in malignancies with high AKR1C3 expression such as T-ALL. Its selective mechanism of action offers the potential for a wider therapeutic index compared to traditional alkylating agents. While the clinical development in solid tumors has been discontinued for strategic reasons, the ongoing investigation in T-ALL and T-LBL will provide further insights into the clinical utility of this targeted therapeutic approach. The data gathered to date underscore the importance of biomarker-driven drug development in oncology.

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References

- 1. OBI-3424 (TH-3424, Odafosfamide) | DNA alkylating agent | Probechem Biochemicals [probechem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Trial Details | Nebraska Medicine Omaha, NE [nebraskamed.com]
- 5. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]

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